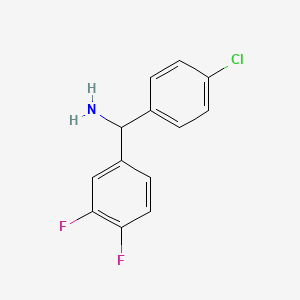

(4-Chlorophenyl)(3,4-difluorophenyl)methanamine

Description

Significance of Arylmethanamine Architectures in Advanced Organic Synthesis

Arylmethanamine architectures, particularly the diarylmethylamine core, are recognized as "privileged structures" in medicinal chemistry. This designation stems from their frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.netfrontiersin.org Molecules incorporating this scaffold have demonstrated a remarkable diversity of pharmacological activities, including antihistaminic, antiarrhythmic, and antidepressant properties. rsc.orgrsc.org The inherent three-dimensional nature of the diarylmethylamine framework allows for precise spatial orientation of the two aryl groups, which is crucial for specific interactions with biological targets.

From a synthetic standpoint, the construction of these architectures, especially in an enantiomerically pure form, has been a long-standing challenge and a fertile ground for methodological innovation. rsc.orgnih.gov The development of catalytic asymmetric methods to access chiral diarylmethylamines is a testament to their importance, as the stereochemistry at the benzylic carbon is often critical for biological efficacy. acs.orgchu-lab.org

Strategic Position of (4-Chlorophenyl)(3,4-difluorophenyl)methanamine within Diarylmethanamine Research

This compound is an unsymmetrically substituted diarylmethylamine, a subclass that presents unique synthetic challenges and offers opportunities for fine-tuning molecular properties. The specific halogenation pattern of this compound is of particular strategic importance. The presence of a 4-chloro substituent on one phenyl ring and a 3,4-difluoro substitution on the other is a deliberate design element in medicinal chemistry.

Evolution of Research Paradigms for Diarylmethylamine Scaffolds

The synthetic approaches to diarylmethylamine scaffolds have evolved significantly over the past few decades. nih.govrsc.org Early methods often relied on stoichiometric reagents and offered limited control over stereochemistry. The modern era of diarylmethylamine synthesis is characterized by the development of highly efficient and stereoselective catalytic methods.

Key research paradigms that have shaped this evolution include:

Asymmetric Aryl Transfer Reactions: The addition of aryl organometallic reagents (e.g., organozinc or organoboron compounds) to imines, catalyzed by chiral transition metal complexes (often rhodium-based), has become a powerful tool for the enantioselective synthesis of diarylmethylamines. rsc.orgrsc.org

Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of pre-formed diarylketimines using chiral iridium or rhodium catalysts is another highly effective strategy. acs.org

C-H Functionalization: More recently, palladium-catalyzed C-H activation and functionalization strategies have emerged as a novel and atom-economical approach to constructing diarylmethylamines. nih.govchu-lab.org

These advancements have not only made the synthesis of complex diarylmethylamines more efficient but have also enabled the systematic exploration of their chemical and biological properties.

Academic Rationale and Research Trajectories for In-depth Study of this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the academic rationale for its study can be inferred from the broader context of medicinal chemistry and organic synthesis. The primary motivations for investigating this compound would likely include:

Exploration of Halogen Effects in Medicinal Chemistry: As a model system, this compound allows for the systematic evaluation of the combined electronic and steric effects of 4-chloro and 3,4-difluoro substitutions on biological activity. This is particularly relevant in the optimization of lead compounds in drug discovery programs.

Development of Novel Synthetic Methodologies: The synthesis of this unsymmetrically substituted diarylmethylamine provides a challenging yet relevant target for the development and validation of new synthetic methods, especially those focused on asymmetric catalysis.

Probing Protein-Ligand Interactions: The specific halogenation pattern can serve as a handle for biophysical studies, such as X-ray crystallography, to understand how halogen bonds and other non-covalent interactions contribute to binding affinity and selectivity for a given biological target.

Future research trajectories for this compound and its analogs would likely focus on its application as a building block in the synthesis of more complex molecules with potential therapeutic applications, as well as its use as a tool to further our understanding of the fundamental principles of molecular recognition and catalysis.

Interactive Data Tables

Below are interactive tables detailing the physicochemical properties of the precursor benzylamines that would be utilized in the synthesis of the target compound. Due to the limited availability of experimental data for this compound itself, these tables provide foundational information on its key structural components.

Table 1: Properties of (4-Chlorophenyl)methanamine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 104-86-9 | synthonix.comchemicalbook.com |

| Molecular Formula | C₇H₈ClN | synthonix.comchemicalbook.com |

| Molecular Weight | 141.60 g/mol | chemicalbook.com |

| Boiling Point | 215 °C | chemicalbook.com |

| Density | 1.164 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.558 | chemicalbook.com |

Table 2: Properties of (3,4-Difluorophenyl)methanamine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 72235-53-1 | nih.govpharmaffiliates.comnist.govmatrix-fine-chemicals.comfishersci.ca |

| Molecular Formula | C₇H₇F₂N | nih.govpharmaffiliates.comnist.govmatrix-fine-chemicals.comfishersci.ca |

| Molecular Weight | 143.13 g/mol | nih.govpharmaffiliates.comnist.govmatrix-fine-chemicals.comfishersci.ca |

| IUPAC Name | (3,4-difluorophenyl)methanamine | nih.govpharmaffiliates.comnist.govmatrix-fine-chemicals.comfishersci.ca |

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3,4-difluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF2N/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZAZPSMRRQAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Insights for 4 Chlorophenyl 3,4 Difluorophenyl Methanamine and Congeners

Catalytic Reductive Amination Protocols for Diarylmethylamine Synthesis

Reductive amination is a cornerstone of amine synthesis, offering a direct and atom-economical route from carbonyl compounds. nih.govorganic-chemistry.org This methodology involves the condensation of a ketone, such as (4-chlorophenyl)(3,4-difluorophenyl)methanone, with an amine source (e.g., ammonia) to form an imine intermediate, which is subsequently reduced to the target diarylmethylamine. researchgate.netpurdue.eduharvard.edu The versatility of this reaction allows for a one-pot process where the imine formation and reduction occur concurrently. masterorganicchemistry.com

Transition metal catalysts are highly effective for the reduction step in reductive amination, often employing molecular hydrogen as the terminal reductant. nih.gov Catalytic systems based on noble metals like ruthenium, rhodium, and iridium, as well as earth-abundant metals like cobalt and nickel, have been developed for the synthesis of primary amines from ketones. ajchem-b.comresearchgate.net

For the synthesis of diarylmethylamines, iridium-based catalysts have shown notable efficacy. For instance, iridium complexes can facilitate the reductive amination and transfer hydrogenation of diketones, demonstrating their utility in C-N bond formation. nih.gov Ruthenium catalysts, particularly those paired with specific ligands, have been successfully used for the direct asymmetric reductive amination of alkyl-aryl ketones, although their application to diaryl ketones can be challenging. The choice of metal, ligand, and reaction conditions is crucial for achieving high chemoselectivity and yield, preventing the over-reduction of the carbonyl group to an alcohol.

Table 1: Examples of Transition Metal-Catalyzed Reductive Amination

| Catalyst System | Ketone Substrate | Amine Source | Reductant | Key Features |

|---|---|---|---|---|

| Cobalt Nanoparticles | Aryl Ketones | Aq. NH₃ | H₂ | High activity and selectivity under mild conditions. researchgate.net |

| RuCl₂(p-cymene)₂/Ph₂SiH₂ | Aldehydes/Ketones | Anilines | Ph₂SiH₂ | Efficient for producing secondary and tertiary amines. |

| Cp*Ir Complexes | Ketones | Ammonium Formate | HCOOH | Direct synthesis of primary amines via transfer hydrogenation. |

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Chiral phosphoric acids (CPAs), derived from BINOL, are prominent organocatalysts for the enantioselective formation of diarylmethylamines. nih.gov These catalysts can activate imines towards nucleophilic attack, enabling reactions like the aza-Friedel-Crafts reaction. nih.gov

In this approach, an N-sulfonyl aldimine reacts with an electron-rich aromatic compound, catalyzed by a BINOL-derived disulfonimide, to produce chiral diarylmethylamines with good to excellent enantioselectivities. nih.gov Another strategy involves the CPA-catalyzed enantioselective Friedel–Crafts reaction of cyclic α-diaryl N-acyl imines with indolizines, yielding α-tetrasubstituted diarylmethylamines with high enantiomeric excess (ee). nih.gov These methods provide a direct route to enantioenriched products under mild conditions.

Multicomponent Reaction (MCR) Strategies for Amine Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient pathway to complex molecules, maximizing atom economy and procedural simplicity. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) is a particularly powerful MCR for generating diverse molecular scaffolds, including precursors to diarylmethylamines. nih.govresearchgate.net

The classic Ugi-4CR involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. nih.gov By choosing a diaryl ketone like (4-chlorophenyl)(3,4-difluorophenyl)methanone as the carbonyl component, a complex scaffold containing the diarylmethylamine core can be rapidly assembled. Subsequent chemical transformations can then be performed to cleave the other components and reveal the desired amine. The versatility of the Ugi reaction allows for a wide range of inputs, enabling the creation of large chemical libraries for drug discovery. frontiersin.orgresearchgate.net

Table 2: Ugi Four-Component Reaction

| Carbonyl Component | Amine Component | Carboxylic Acid | Isocyanide | Product Type |

|---|---|---|---|---|

| Diaryl Ketone | Primary Amine | Acetic Acid | Benzyl Isocyanide | α-Acylamino-N-benzyl-diarylacetamide |

| Aldehyde | Ammonia (B1221849) | Benzoic Acid | tert-Butyl Isocyanide | α-Benzamido-N-tert-butyl-arylethanamide |

Stereoselective Synthesis of Enantiopure (4-Chlorophenyl)(3,4-difluorophenyl)methanamine

The biological activity of chiral molecules is often confined to a single enantiomer, making stereoselective synthesis a critical aspect of pharmaceutical chemistry. nih.gov For diarylmethylamines, achieving high enantiopurity is essential for therapeutic applications.

The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry. sigmaaldrich.com In this strategy, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. For the synthesis of chiral diarylmethylamines, N-tert-butanesulfinamide has proven to be an exceptionally effective chiral auxiliary. lookchem.combioorganica.com.ua

The synthesis begins with the condensation of (R)- or (S)-N-tert-butanesulfinamide with the diaryl ketone to form a chiral N-sulfinyl ketimine. The sulfinyl group then directs the nucleophilic addition of a Grignard or organolithium reagent to one of the imine's prochiral faces with high diastereoselectivity. researchgate.net A key advantage is the ability to access both enantiomers of the final product by simply changing the organometallic reagent and solvent conditions, which reverses the facial selectivity. researchgate.net The auxiliary can be easily cleaved under mild acidic conditions to afford the enantiopure primary diarylmethylamine. lookchem.com Another notable auxiliary is pseudoephenamine, which offers high stereocontrol in alkylation reactions. nih.govharvard.edu

Catalytic asymmetric hydrogenation of imines represents one of the most efficient methods for producing chiral amines. ajchem-b.com This approach relies on a chiral catalyst, typically a transition metal complexed with a chiral ligand, to achieve high enantioselectivity. nih.govacs.org

For the synthesis of chiral diarylmethylamines, iridium catalysts paired with chiral phosphine (B1218219) ligands, such as f-spiroPhos, have demonstrated exceptional performance in the asymmetric hydrogenation of N-substituted diarylmethanimines. acs.orgresearchgate.net These reactions proceed under mild conditions with low catalyst loadings, providing access to a variety of chiral diarylmethylamines with excellent enantioselectivities (up to 99.4% ee) and high turnover numbers (TON up to 4000). nih.govacs.org The steric and electronic properties of the chiral ligand are critical for differentiating between the two aryl groups of the imine substrate, thereby controlling the stereochemical outcome of the hydrogenation. acs.org

Table 3: Enantioselective Hydrogenation of a Diarylmethanimine Precursor

| Catalyst Precursor | Chiral Ligand | Substrate | H₂ Pressure | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | N-Benzyl diarylmethanimine | 50 atm | >99% |

| [Ir(COD)Cl]₂ | (R)-BINAP | N-Phosphinoyl diarylmethanimine | 50 atm | High |

Green Chemistry Principles and Sustainable Synthetic Routes

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for pharmacologically important molecules like this compound. These methods prioritize the use of renewable resources, reduce waste, and employ less hazardous substances, aligning with the core principles of green chemistry. Key areas of advancement include the use of biocatalysis and the adoption of more environmentally benign solvent systems.

One of the most promising green approaches for the synthesis of chiral amines is biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of this compound, a biocatalytic reductive amination of the corresponding ketone precursor, 4-chloro-3',4'-difluorobenzophenone (B1302634), presents a highly attractive and sustainable alternative to traditional chemical methods. Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly well-suited for this transformation.

Amine dehydrogenases, on the other hand, catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. An engineered AmDH could provide a direct and highly atom-economical route to this compound. A key advantage of this approach is the use of ammonia, which avoids the formation of a ketone byproduct from the amine donor. In whole-cell biocatalytic systems, the expensive nicotinamide cofactor can be efficiently regenerated in situ, making the process economically viable.

Beyond biocatalysis, the principles of green chemistry can be applied to the synthesis of the diaryl ketone precursor itself. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of the carbon-carbon bond in diaryl ketones. Traditionally, this reaction has often been carried out in undesirable solvents such as DMF, NMP, or 1,4-dioxane. Recent research has focused on replacing these with greener alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better environmental, health, and safety (EHS) profile, have been shown to be effective for Suzuki-Miyaura couplings. The use of heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C), is also preferred as it simplifies catalyst removal and recycling, minimizing contamination of the final product with heavy metals.

Table 1: Comparison of Green Chemistry Approaches for Diarylmethylamine Synthesis

| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis (Transaminase) | Greener Solvent Suzuki Coupling |

| Reaction Type | Reductive Amination | Asymmetric Reductive Amination | C-C Bond Formation |

| Catalyst | Metal Hydrides (e.g., NaBH4) | Transaminase Enzyme | Palladium on Carbon (Pd/C) |

| Solvent | Methanol, THF | Aqueous Buffer / DMSO | 2-MeTHF, CPME |

| Temperature | 0 - 25 °C | 25 - 40 °C | 80 - 110 °C |

| Pressure | Atmospheric | Atmospheric | Atmospheric |

| Byproducts | Borate salts | Acetone (from isopropylamine) | Inorganic salts |

| Atom Economy | Moderate | High | Moderate |

| Environmental Impact | Use of flammable solvents and metal waste | Biodegradable catalyst, aqueous media | Use of renewable solvents, catalyst recycling |

Continuous Flow Chemistry Applications in Diarylmethylamine Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. The production of diarylmethylamines, including this compound, can be significantly improved by the implementation of continuous flow methodologies, particularly for steps involving hazardous reagents or challenging reaction conditions, such as hydrogenation.

A key step in many synthetic routes to diarylmethylamines is the reduction of the corresponding imine. The asymmetric hydrogenation of the imine derived from 4-chloro-3',4'-difluorobenzophenone is an ideal candidate for continuous flow processing. In a typical setup, a solution of the imine and a chiral catalyst in a suitable solvent is continuously pumped through a heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst. Simultaneously, hydrogen gas is introduced into the flow stream. The use of a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is the time the reactants spend in the reactor. This level of control is often difficult to achieve in batch reactors and can lead to improved yields and selectivities.

The high surface-area-to-volume ratio in flow reactors enhances mass and heat transfer, which is particularly beneficial for exothermic hydrogenation reactions, mitigating the risk of thermal runaways. Moreover, the small reactor volume at any given time significantly reduces the inherent hazards associated with handling hydrogen gas under pressure.

For the continuous asymmetric hydrogenation of the imine precursor to this compound, a packed-bed reactor containing a supported chiral catalyst, for example, an iridium-based catalyst immobilized on a polymer support, could be employed. This setup simplifies catalyst separation and allows for long-term continuous operation. The optimization of flow rate and reactor volume is crucial to control the residence time, which directly impacts the conversion and enantioselectivity of the reaction. Shorter residence times can increase throughput, but may lead to incomplete conversion, while longer residence times can ensure high conversion but may decrease productivity. Therefore, a careful optimization of these parameters is necessary to achieve the desired balance.

Table 2: Illustrative Parameters for Continuous Flow Asymmetric Imine Hydrogenation

| Parameter | Value Range | Significance |

| Reactor Type | Packed-Bed Reactor (PBR) | Allows for the use of heterogeneous catalysts, simplifying purification. |

| Catalyst | Immobilized Chiral Iridium Complex | Provides high enantioselectivity and allows for continuous use. |

| Solvent | Toluene, 2-MeTHF | Good solubility for substrate and product, compatible with hydrogenation. |

| Substrate Concentration | 0.1 - 0.5 M | Affects throughput and reaction kinetics. |

| Hydrogen Pressure | 10 - 50 bar | Higher pressure generally increases reaction rate. |

| Temperature | 40 - 80 °C | Influences reaction rate and catalyst stability. |

| Liquid Flow Rate | 0.1 - 1.0 mL/min | Determines residence time and throughput. |

| Gas Flow Rate | 1 - 10 mL/min | Ensures sufficient hydrogen supply for the reaction. |

| Residence Time | 5 - 60 min | Crucial for achieving high conversion and selectivity. nih.govnih.govstolichem.com |

| Productivity | 0.1 - 1.0 g/h | A measure of the efficiency of the continuous process. |

Chemical Reactivity and Mechanistic Transformations of 4 Chlorophenyl 3,4 Difluorophenyl Methanamine

Electrophilic and Nucleophilic Reaction Pathways on Aromatic and Amine Centers

The reactivity of (4-Chlorophenyl)(3,4-difluorophenyl)methanamine is characterized by the nucleophilic nature of the amine center and the potential for electrophilic substitution on the aromatic rings.

The primary amine group possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This nucleophilicity is, however, modulated by the electron-withdrawing effects of the attached aryl groups. The chlorine and fluorine substituents decrease the electron density on the aromatic rings, which in turn reduces the electron-donating ability of the phenyl groups towards the benzylic carbon and, to a lesser extent, the amine nitrogen. Despite this, the amine remains sufficiently nucleophilic to react with a variety of electrophiles.

Electrophilic aromatic substitution (EAS) on the two phenyl rings is also a possibility, though the halogen substituents are deactivating. Halogens are an interesting case in EAS as they are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. In this compound, the 4-chlorophenyl ring is less deactivated than the 3,4-difluorophenyl ring. Therefore, electrophilic attack is more likely to occur on the 4-chlorophenyl ring, directed to the positions ortho to the chloro substituent.

Derivatization Strategies at the Amine Nitrogen: Alkylation, Acylation, and Arylation

The nucleophilic amine nitrogen of this compound is a prime site for various derivatization strategies, including N-alkylation, N-acylation, and N-arylation. These reactions are fundamental in modifying the compound's properties for various applications.

N-Alkylation: This involves the reaction of the primary amine with an alkylating agent, such as an alkyl halide, to form a secondary amine. The reaction typically proceeds via an SN2 mechanism where the amine acts as the nucleophile. The use of a base is often necessary to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. Over-alkylation to form a tertiary amine and even a quaternary ammonium salt can be a competing process and needs to be controlled by careful choice of reaction conditions, such as the stoichiometry of the reactants.

N-Acylation: The reaction with acylating agents like acyl chlorides or anhydrides readily converts the primary amine into a corresponding amide. This reaction is generally very efficient and proceeds through a nucleophilic acyl substitution mechanism. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

N-Arylation: The introduction of an aryl group onto the amine nitrogen can be achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination. These copper- or palladium-catalyzed cross-coupling reactions allow for the formation of a C-N bond between the amine and an aryl halide. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations.

| Reaction Type | Typical Reagents | General Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | Secondary Amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Anhydride (e.g., (CH₃CO)₂O) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | Amide |

| N-Arylation | Aryl halide (e.g., Ph-I, Ph-Br), Arylboronic acid | Catalyst (e.g., CuI, Pd(OAc)₂), Ligand, Base | Secondary Arylamine |

Oxidative and Reductive Manipulations of the Methanamine Bridge

The methanamine bridge in this compound is susceptible to both oxidation and reduction, leading to the formation of different functional groups.

Oxidation: The benzylic C-H bond of the methanamine bridge can be oxidized to a carbonyl group, converting the diarylmethanamine into the corresponding diaryl ketone (a benzophenone derivative). Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), pyridinium chlorochromate (PCC), or catalytic methods employing transition metals. The reaction proceeds through the initial formation of an intermediate that facilitates the removal of the benzylic hydrogen.

Reduction: While the methanamine bridge is already in a reduced state, the corresponding imine or ketone can be reduced to form the amine. For instance, the synthesis of this compound can be achieved through the reductive amination of (4-chlorophenyl)(3,4-difluorophenyl)methanone. This involves the reaction of the ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the desired primary amine. Common reducing agents for this process include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

| Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Oxidation | This compound | KMnO₄, PCC, or catalytic oxidation | (4-Chlorophenyl)(3,4-difluorophenyl)methanone |

| Reduction | (4-Chlorophenyl)(3,4-difluorophenyl)methanone | 1. NH₃ 2. NaBH₄ or H₂/Pd-C | This compound |

Kinetic and Mechanistic Investigations of Key Transformations

The kinetics and mechanisms of reactions involving this compound are influenced by the electronic effects of the halogen substituents.

In nucleophilic substitution reactions at the amine , the rate is dependent on both the nucleophilicity of the amine and the nature of the electrophile. The electron-withdrawing chloro and difluoro groups on the phenyl rings decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to an unsubstituted diarylmethanamine. Kinetic studies of similar substituted benzhydrylamines show a dependence of the reaction rate on the electronic nature of the substituents, with electron-donating groups increasing the rate and electron-withdrawing groups decreasing it.

In the context of solvolysis reactions of related benzhydryl halides , which proceed through a carbocation intermediate, the stability of the diarylmethyl cation is paramount. The electron-withdrawing halogen substituents on the phenyl rings would destabilize the formation of a benzylic carbocation at the methanamine bridge. This suggests that reactions proceeding through an SN1-type mechanism at the benzylic carbon would be disfavored compared to analogous compounds with electron-donating groups.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

Selectivity is a key aspect of the chemical transformations of this compound.

Chemoselectivity: In reactions with reagents that can potentially react with both the amine and the aromatic rings, the amine group is generally more reactive towards electrophiles. For instance, in an acylation reaction with an acyl chloride, the N-acylation will be the predominant reaction over a Friedel-Crafts acylation on the aromatic rings, especially under mild conditions. Chemoselectivity can also be observed in reactions involving molecules with multiple functional groups. For example, in the reduction of a molecule containing both a ketone and an ester, a milder reducing agent like NaBH₄ will selectively reduce the ketone over the ester, whereas a stronger agent like LiAlH₄ would reduce both.

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the substituents on the aromatic rings determine the position of the incoming electrophile. On the 4-chlorophenyl ring, the chloro group directs incoming electrophiles to the ortho positions (positions 2 and 6). On the 3,4-difluorophenyl ring, the directing effects of the two fluorine atoms would need to be considered. Generally, the position of substitution will be a result of the combined electronic and steric influences of the existing substituents.

Stereoselectivity: The methanamine carbon in this compound is a prochiral center. If this compound is synthesized by the reduction of the corresponding prochiral ketone, the use of a chiral reducing agent or a chiral catalyst can lead to the formation of one enantiomer in excess, a process known as asymmetric or stereoselective synthesis. For example, the stereoselective reduction of prochiral ketones using biocatalysts or chiral metal complexes can yield optically active alcohols, which can then be converted to the corresponding chiral amines. uni-muenchen.de

Advanced Spectroscopic and Crystallographic Investigations of 4 Chlorophenyl 3,4 Difluorophenyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of (4-Chlorophenyl)(3,4-difluorophenyl)methanamine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of all magnetic nuclei and provides insights into the molecule's conformational dynamics.

The ¹H NMR spectrum is expected to show distinct signals for the methine proton (CH-N), the amine protons (NH₂), and the aromatic protons. The methine proton would appear as a singlet, integrating to one proton. The protons on the 4-chlorophenyl ring would present as a characteristic AA'BB' system of two doublets, each integrating to two protons. The 3,4-difluorophenyl ring protons would exhibit more complex splitting patterns due to both homo- and heteronuclear (H-F) coupling, appearing as a set of multiplets.

In the ¹³C NMR spectrum, distinct resonances for each carbon atom are anticipated. The methine carbon would be found in the aliphatic region, while the aromatic carbons would span a range of chemical shifts influenced by the electron-withdrawing halogen substituents. Carbons directly bonded to fluorine would show large one-bond C-F coupling constants (¹JCF), which are diagnostic for their identification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| Methine (CH) | ¹H | ~5.5 | s (singlet) |

| Amine (NH₂) | ¹H | ~2.0 (broad) | s (singlet, broad) |

| H-2', H-6' (Chlorophenyl) | ¹H | ~7.35 | d (doublet), J ≈ 8.5 Hz |

| H-3', H-5' (Chlorophenyl) | ¹H | ~7.30 | d (doublet), J ≈ 8.5 Hz |

| H-2, H-5, H-6 (Difluorophenyl) | ¹H | 7.1-7.4 | m (multiplet) |

| Methine (CH) | ¹³C | ~55-60 | |

| C-1' (ipso, Chlorophenyl) | ¹³C | ~142 | |

| C-2', C-6' (Chlorophenyl) | ¹³C | ~129 | |

| C-3', C-5' (Chlorophenyl) | ¹³C | ~128.5 | |

| C-4' (ipso, Chlorophenyl) | ¹³C | ~133 | |

| C-1 (ipso, Difluorophenyl) | ¹³C | ~141 | |

| C-3 (ipso, Difluorophenyl) | ¹³C | ~150 | dd (doublet of doublets), ¹JCF ≈ 245 Hz, ²JCF ≈ 13 Hz |

| C-4 (ipso, Difluorophenyl) | ¹³C | ~149 | dd (doublet of doublets), ¹JCF ≈ 248 Hz, ²JCF ≈ 13 Hz |

Note: Predicted values are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.

To confirm the assignments from one-dimensional spectra, a suite of two-dimensional NMR experiments is employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the methine proton signal to the methine carbon signal and each aromatic proton to its corresponding aromatic carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the molecular fragments. For instance, correlations would be expected from the methine proton to the ipso-carbons of both the 4-chlorophenyl and 3,4-difluorophenyl rings, confirming the diarylmethane framework.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of their bonding connectivity. For this molecule, a NOESY spectrum could reveal through-space correlations between the methine proton and the ortho-protons of both aromatic rings (H-2', H-6', and H-2), providing information about the time-averaged conformation of the molecule in solution.

The C-C single bonds connecting the aromatic rings to the central methine carbon are subject to rotation. Depending on steric hindrance, these rotational processes may be slow on the NMR timescale, particularly at low temperatures. montana.edunih.gov Dynamic NMR (D-NMR) studies involve recording spectra at various temperatures to investigate such conformational exchange phenomena.

If the rotation around the C-aryl bonds were significantly hindered, separate signals for the ortho- (and meta-) protons/carbons of the aromatic rings might be observed at low temperatures. As the temperature is increased, these distinct signals would broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. researchgate.net By analyzing the line shapes at different temperatures, particularly at the coalescence temperature, the rate of exchange can be determined. From this, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the molecule's conformational flexibility. researchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its structure through fragmentation analysis. The calculated exact mass of the molecular ion [M]⁺• for C₁₃H₁₀Cl F₂N is 253.0469. HRMS provides a measured mass with high accuracy (typically <5 ppm error), which serves as definitive proof of the molecular formula.

Under electron ionization (EI), the molecular ion is expected to be observed, and its fragmentation pattern provides a structural fingerprint. The primary fragmentation pathways for diarylmethanamines involve cleavage of the bonds adjacent to the nitrogen and the central carbon. miamioh.edu

Key predicted fragmentation events include:

Benzylic Cleavage: Loss of one of the aryl groups as a radical to form a stable iminium cation.

Loss of a 4-chlorophenyl radical (•C₆H₄Cl) would result in a fragment ion at m/z 142, corresponding to [C₇H₅F₂N]⁺.

Loss of a 3,4-difluorophenyl radical (•C₆H₃F₂) would lead to a fragment ion at m/z 156, corresponding to [C₇H₅ClN]⁺. The characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be visible for this fragment.

Loss of Amine Group: Cleavage with loss of •NH₂ can lead to the formation of the diarylmethyl cation at m/z 237.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion Formula | Origin of Fragment |

|---|---|---|

| 253.0469 | [C₁₃H₁₀ClF₂N]⁺• | Molecular Ion (M⁺•) |

| 237 | [C₁₃H₈ClF₂]⁺ | [M - NH₂]⁺ |

| 156 | [C₇H₅ClN]⁺ | [M - C₆H₃F₂]⁺ |

| 142 | [C₇H₅F₂N]⁺ | [M - C₆H₄Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ | 4-Chlorophenyl cation |

| 113 | [C₆H₃F₂]⁺ | 3,4-Difluorophenyl cation |

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Supramolecular Assembly

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique reveals the molecule's preferred conformation and how it arranges itself in a crystalline lattice through various intermolecular interactions.

For this compound, a key conformational feature would be the torsional angles describing the orientation of the two aromatic rings relative to the central C-N bond. It is highly probable that the molecule adopts a non-planar, twisted conformation to minimize steric repulsion between the ortho-hydrogens of the two rings.

The arrangement of molecules in the crystal lattice (crystal packing) is governed by a network of non-covalent intermolecular interactions. gla.ac.uk For this compound, several types of interactions are expected to play a crucial role:

Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor. It is expected to form N-H···N hydrogen bonds, linking molecules into chains or dimers. Alternatively, the fluorine atoms, being moderately electronegative, could act as weak hydrogen bond acceptors, leading to N-H···F interactions. researchgate.net

Halogen Bonding: While less common than hydrogen bonding, interactions involving halogen atoms are significant in crystal engineering. A potential C-Cl···F or C-F···F interaction could be observed, where the electropositive σ-hole on one halogen atom interacts with the electronegative belt of another. mdpi.com

The interplay of these diverse and directional interactions dictates the final supramolecular assembly. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.5 |

| c (Å) | 14.0 |

| β (°) | 105 |

| Volume (ų) | 1208 |

| Z (Molecules/unit cell) | 4 |

Note: These values are illustrative for a potential crystal structure and are not based on experimental data.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Molecules with conformational flexibility and multiple potential interaction sites, such as this compound, are prone to exhibiting polymorphism. Different polymorphs can arise from varying crystallization conditions (e.g., solvent, temperature, rate of cooling).

Each polymorph would have a unique crystal lattice and, consequently, distinct solid-state properties, including melting point, solubility, stability, and density. The identification and characterization of different polymorphic forms are critical, as these properties can significantly impact the material's application. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be used to identify and distinguish between potential polymorphs.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

A comprehensive review of available scientific literature and spectral databases reveals a notable absence of specific experimental or theoretical vibrational spectroscopic data for this compound. While Infrared (IR) and Raman spectroscopy are powerful techniques for elucidating the functional groups and conformational features of molecules, no dedicated studies reporting the IR or Raman spectra of this particular compound could be identified.

In principle, the vibrational spectrum of this compound would be expected to exhibit characteristic bands corresponding to its constituent functional groups. These would include:

N-H stretching vibrations of the primary amine group, typically observed in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic rings and the methanamine bridge.

C=C stretching vibrations within the phenyl rings, usually found in the 1400-1600 cm⁻¹ range.

C-N stretching vibrations of the amine group.

C-F stretching vibrations from the difluorophenyl ring, which are typically strong and located in the 1000-1400 cm⁻¹ region.

C-Cl stretching vibrations from the chlorophenyl ring, generally appearing in the lower wavenumber region.

Furthermore, analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra could, in theory, provide insights into the conformational isomers of the molecule, arising from the rotation around the C-C and C-N single bonds. However, without experimental data or computational studies, a detailed analysis and the creation of a data table of vibrational modes remain purely speculative.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

This compound possesses a stereocenter at the carbon atom of the methanamine bridge, bonded to four different substituents: a 4-chlorophenyl group, a 3,4-difluorophenyl group, an amino group, and a hydrogen atom. Consequently, this compound is chiral and can exist as a pair of enantiomers.

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are instrumental in the characterization of chiral molecules, providing information about their absolute configuration and enantiomeric purity. A CD spectrum arises from the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Despite the inherent chirality of this compound, a thorough search of the scientific literature yielded no studies on its enantiomeric resolution or chiroptical properties. There are no published reports on the synthesis of enantiopure forms of this compound, nor are there any available Circular Dichroism spectra. Therefore, the enantiomeric characterization of this compound via chiroptical spectroscopy has not yet been documented.

Computational Chemistry and Theoretical Studies on 4 Chlorophenyl 3,4 Difluorophenyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4-Chlorophenyl)(3,4-difluorophenyl)methanamine, DFT calculations would provide fundamental insights into its stability and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. malayajournal.orgacadpubl.euyoutube.com A smaller gap generally suggests higher reactivity. From these energies, chemical reactivity descriptors such as electronegativity, chemical hardness, and global softness would be calculated to quantify the molecule's reactive nature.

Electrostatic Potential (ESP) Surface Mapping

An ESP map illustrates the charge distribution on the molecule's surface. malayajournal.orgacadpubl.eu It is invaluable for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would highlight the electronegative fluorine and chlorine atoms and the nitrogen atom of the amine group as key sites for intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

MD simulations model the physical movements of atoms and molecules over time. sciepub.commdpi.com An MD study of this compound would reveal its conformational flexibility, identifying the most stable three-dimensional arrangements (conformers) of the molecule. Furthermore, by including solvent molecules in the simulation, it would be possible to understand how the compound behaves in different environments, such as water or organic solvents, which is critical for predicting its solubility and transport properties.

Quantum Chemical Topology (QCT) and Natural Bond Orbital (NBO) Analysis for Bonding Interactions

NBO analysis provides a detailed picture of the bonding within a molecule by localizing orbitals into Lewis-like structures (i.e., bonds and lone pairs). acadpubl.euresearchgate.net This method would elucidate the nature of the covalent bonds, hyperconjugative interactions, and charge delocalization within this compound. It can quantify the stability contribution of electron delocalization from filled donor orbitals to empty acceptor orbitals, offering deep insight into the molecule's electronic stabilization.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are frequently used to predict various spectroscopic properties. For the target molecule, DFT calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra, once calculated, would serve as a powerful tool for interpreting experimentally obtained data, helping to confirm the molecule's structure and assign its spectral features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (excluding clinical outcomes)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.govnih.govmdpi.com If a set of molecules structurally related to this compound with known activity data were available, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized analogs. This approach provides mechanistic insights by identifying the key molecular features that govern the compound's behavior in a given system.

While the frameworks for these computational analyses are well-established, their specific application to this compound has not been reported. Future research is required to generate the specific data needed for a detailed and accurate computational characterization of this compound.

Exploration of Reaction Mechanisms via Computational Reaction Pathways

A comprehensive search of available scientific literature and chemical databases did not yield specific computational studies detailing the reaction mechanisms and transition states for the synthesis of this compound. Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations. However, it appears that this specific molecule has not yet been the subject of such detailed theoretical investigation.

In the absence of direct research, a hypothetical reaction pathway for the formation of this compound is typically explored through methods such as Density Functional Theory (DFT). Such a study would likely focus on the reductive amination of 3,4-difluorobenzaldehyde (B20872) with 4-chloroaniline (B138754) as a common synthetic route.

A theoretical investigation would involve mapping the potential energy surface of the reaction. This process would begin with the initial reactants, 3,4-difluorobenzaldehyde and 4-chloroaniline, and proceed through the formation of a hemiaminal intermediate, followed by dehydration to a Schiff base (imine), and finally, the reduction of the imine to the final amine product, this compound.

For each step, computational chemists would calculate the geometry of the transition state and the corresponding activation energy. These calculations would provide critical insights into the reaction kinetics and help identify the rate-determining step. The table below illustrates the kind of data that such a computational study would aim to generate.

Table 1: Hypothetical Energy Profile for the Reductive Amination to Form this compound

| Reaction Step | Intermediate/Transition State | Calculated ΔG (kcal/mol) |

|---|---|---|

| 1. Nucleophilic Attack | Hemiaminal Formation | Data not available |

| 2. Dehydration | Schiff Base (Imine) Formation | Data not available |

The exploration of reaction mechanisms via computational pathways provides a molecular-level understanding that is often inaccessible through experimental means alone. While no specific studies on this compound are currently available, the application of established computational methodologies could provide valuable predictions regarding its synthesis and reactivity. Future research in this area would be beneficial for optimizing synthetic routes and exploring the chemical properties of this compound.

Mechanistic Biological Activity and Molecular Target Interaction Profiling of 4 Chlorophenyl 3,4 Difluorophenyl Methanamine and Its Derivatives

Methodologies for Molecular Target Identification and Validation in In Vitro Systems

Identifying the precise molecular targets of a bioactive compound is a critical first step in understanding its mechanism of action. nih.govresearchgate.net A variety of in vitro methodologies can be employed to achieve this. These strategies are broadly classified into chemical probe and non-probe approaches. frontiersin.org

Direct Biochemical Methods: A primary strategy involves affinity-based approaches, where the compound of interest is immobilized on a solid support to create an affinity matrix. nih.govnih.gov This matrix is then used to "fish" for binding partners from a complex biological sample, such as a cell lysate. Proteins that specifically bind to the compound are isolated and subsequently identified using techniques like mass spectrometry. nih.govnih.gov Variations of this method, such as the use of soluble nanopolymers like dendrimers, can facilitate target capture within living cells before lysis, offering a more physiologically relevant context. nih.gov

Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. frontiersin.orgnih.gov By designing a probe based on the (4-Chlorophenyl)(3,4-difluorophenyl)methanamine scaffold, it would be possible to identify enzyme targets that interact with this chemical class. Competitive ABPP, where the compound of interest competes with a broad-spectrum probe, can also be used to identify targets without requiring direct modification of the compound. frontiersin.org

Computational Prediction: In addition to experimental methods, computational approaches can predict potential targets. These methods rely on the principle of chemical similarity, suggesting that molecules with similar structures may interact with the same targets. nih.govresearchgate.net By comparing the structure of this compound to databases of known ligands, a list of potential targets can be generated for subsequent experimental validation. nih.gov

Once potential targets are identified, validation is essential. This can be achieved through various means, including direct binding assays with the purified protein, functional assays to confirm modulation of the target's activity, and cellular assays to ensure the target is responsible for the compound's observed phenotype. frontiersin.org

Receptor Binding Studies and Ligand-Protein Interaction Analysis at the Molecular Level

Receptor binding assays are fundamental for quantifying the interaction between a ligand, such as this compound, and its protein target. nih.govgiffordbioscience.com These assays provide crucial data on binding affinity (Kd), inhibitory potency (Ki), and the number of binding sites (Bmax). giffordbioscience.com

A variety of techniques are available for these studies:

Radioligand Binding Assays: These highly sensitive assays use a radioactively labeled version of a known ligand to compete with the test compound for binding to the receptor. slideshare.netwikipedia.org The amount of radioactivity displaced by the test compound is used to determine its binding affinity.

Fluorescence-Based Assays: As a safer alternative to radioligands, fluorescently labeled ligands can be used. nih.govslideshare.netwikipedia.org Techniques like Fluorescence Polarization (FP) and Fluorescence Resonance Energy Transfer (FRET) measure changes in light properties upon ligand binding, allowing for the determination of binding parameters in a homogeneous format. nih.govslideshare.netwikipedia.orglabome.com

Label-Free Assays: Technologies like Surface Plasmon Resonance (SPR) allow for the real-time analysis of binding kinetics without requiring any labels. nih.govslideshare.net This method provides detailed information on the association (kon) and dissociation (koff) rates of the ligand-receptor interaction. giffordbioscience.com

While direct binding data for this compound is not available, studies on structurally related compounds provide insights into potential interactions. For example, derivatives containing fluorophenyl and chlorophenyl groups have been investigated as antagonists for the Dopamine D4 receptor, demonstrating high binding affinities.

Table 1: Example Receptor Binding Affinities of Related Compounds

| Compound Scaffold | Substitution | Target Receptor | Binding Affinity (Ki) |

|---|---|---|---|

| 4,4-difluoropiperidine | 3,4-Difluorophenyl | Dopamine D4 | 5.5 nM |

| 4,4-difluoropiperidine | 3-Fluorophenyl | Dopamine D4 | 13 nM |

| Imidazo[1,2-b]pyridazine | 3,4-Difluorophenyl | Dopamine D4 | 2.6 nM |

This table is for illustrative purposes, showing data for compounds containing similar structural motifs to demonstrate the types of interactions that might be expected. Data is synthesized from external research and not directly from studies on this compound.

Enzyme Kinetics and Elucidation of Enzyme Inhibition/Activation Mechanisms

Should the molecular target of this compound be an enzyme, detailed kinetic studies are necessary to characterize the nature of the interaction. Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. biologydiscussion.com

Steady-State Kinetics: The initial step typically involves measuring the reaction rate at different substrate concentrations in the presence and absence of the inhibitor. This data is often analyzed using the Michaelis-Menten equation to determine key parameters like Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). fiveable.me

Mechanism of Inhibition: By analyzing how the inhibitor affects Km and Vmax, the mechanism of inhibition can be determined. fiveable.menih.gov

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not affect Vmax. fiveable.me

Noncompetitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. This decreases Vmax without affecting Km. fiveable.me

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. fiveable.menih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. fiveable.me

Graphical methods, such as the Lineweaver-Burk plot, are commonly used to visualize the data and help distinguish between these inhibition types. fiveable.me More advanced techniques like Isothermal Titration Calorimetry (ITC) can directly measure the heat changes upon binding to provide thermodynamic data, while Surface Plasmon Resonance (SPR) can offer real-time kinetic data of the enzyme-inhibitor interaction. fiveable.me

Structure-Activity Relationship (SAR) Development for Molecular Recognition and Ligand Design

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.orgazolifesciences.compharmacologymentor.com By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its effects. wikipedia.orgoncodesign-services.com

The goal of SAR studies is to optimize the properties of a molecule by:

Identifying the Pharmacophore: This is the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

Improving Potency: Modifications can be made to enhance the binding affinity of the compound for its target.

Increasing Selectivity: Structural changes can be introduced to reduce binding to off-target molecules, thereby minimizing potential side effects.

Optimizing Pharmacokinetic Properties: SAR also extends to improving properties like absorption, distribution, metabolism, and excretion (ADME). azolifesciences.com

For a molecule like this compound, an SAR campaign might involve:

Modification of Phenyl Ring Substituents: Changing the position and nature of the halogen atoms (e.g., replacing chloro with bromo, or altering the fluorine positions) to probe the importance of electronic and steric effects.

Alterations to the Methanamine Linker: Exploring the impact of adding alkyl groups to the nitrogen or carbon atom, or changing the length of the linker.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to see if activity is maintained or improved.

Table 2: Hypothetical SAR for this compound Derivatives

| R1 (on Chlorophenyl Ring) | R2 (on Difluorophenyl Ring) | R3 (on Amine) | Relative Potency |

|---|---|---|---|

| 4-Cl | 3,4-di-F | H | Baseline |

| 4-Br | 3,4-di-F | H | Potentially similar or increased |

| 4-Cl | 2,4-di-F | H | Potentially altered |

| 4-Cl | 3,4-di-F | CH3 | Potentially increased or decreased |

This table is hypothetical and for illustrative purposes only. It demonstrates how an SAR study would be structured to guide the optimization of the lead compound.

In Vitro Cellular Pathway Modulation and Signaling Investigations (non-clinical focus)

Once a molecular target is identified and the interaction is characterized, the next step is to understand the compound's effect on cellular function. In vitro cellular assays are essential for investigating how the modulation of a specific target by a compound like this compound translates into a cellular response. youtube.com

These assays are conducted using living cells and can measure a wide range of endpoints: youtube.com

Target Engagement: Assays can confirm that the compound is reaching and interacting with its intended target within the complex cellular environment.

Downstream Signaling: If the target is part of a signaling cascade (e.g., a kinase or a G-protein coupled receptor), assays can measure the phosphorylation of downstream proteins, changes in second messenger levels (like cAMP or calcium), or the activation of transcription factors. nih.govresearchgate.net

Functional Cellular Responses: These assays measure the ultimate physiological outcome of the target modulation. Examples include assays for cell viability, cell proliferation, apoptosis, cell migration, or changes in gene expression. youtube.com

Phenotypic Assays: In cases where the target is unknown, phenotypic screening can identify compounds that produce a desired cellular outcome (e.g., stopping the growth of cancer cells). Follow-up studies are then required to deconvolute the mechanism and identify the target. frontiersin.org

For example, if this compound were found to inhibit a specific kinase, subsequent cellular assays would involve treating cells with the compound and measuring the phosphorylation levels of known substrates of that kinase using techniques like Western blotting or ELISA. nih.gov

Computational Docking and Molecular Modeling of Ligand-Target Complexes

Computational docking is a powerful tool used to predict the preferred binding mode of a ligand to a target protein at the atomic level. eurekaselect.comdrugdesign.orgnih.gov This structure-based drug design method is instrumental in understanding the molecular basis of ligand recognition and guiding SAR studies. iaanalysis.com

The process of molecular docking involves two main steps:

Sampling: A search algorithm explores a vast number of possible conformations and orientations of the ligand within the binding site of the protein. nih.gov To account for molecular flexibility, modern docking programs often allow for rotational freedom of the ligand's bonds and sometimes even for flexibility in the protein's side chains ("induced fit" docking). nih.gov

Scoring: A scoring function is then used to estimate the binding affinity for each generated pose. nih.gov These functions are mathematical models that approximate the thermodynamics of the binding event, taking into account factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation energy.

For this compound, if the three-dimensional structure of a potential target protein is known, molecular docking could be used to:

Predict the most likely binding pose, identifying key amino acid residues that interact with the chlorophenyl and difluorophenyl rings.

Provide a rational basis for the observed SAR. For instance, modeling could explain why a particular substitution enhances potency by showing that it forms a new, favorable interaction with the protein.

Screen virtual libraries of related compounds to prioritize the synthesis of analogs with potentially higher binding affinity.

Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the stability of the ligand-protein complex over time and the role of solvent molecules in the binding interaction.

Advanced Applications and Future Research Trajectories in Chemical Science

Utilization of (4-Chlorophenyl)(3,4-difluorophenyl)methanamine as a Building Block in Complex Molecular Synthesis

This compound serves as a valuable chiral or prochiral building block in the asymmetric synthesis of more complex molecular architectures. Its utility stems from the differential reactivity of the two aryl rings and the primary amine functionality, which can be readily derivatized.

The presence of distinct electronic environments on the phenyl rings—one influenced by the electron-withdrawing chlorine atom and the other by two fluorine atoms—allows for regioselective transformations. For instance, in metal-catalyzed cross-coupling reactions, the subtle differences in the electronic nature of the C-H and C-halogen bonds can be exploited to achieve selective functionalization of one ring over the other.

Furthermore, the primary amine group is a versatile handle for a variety of chemical transformations, including amidation, alkylation, and the formation of imines. This allows for the facile incorporation of the diarylmethyl motif into larger molecules. In the synthesis of bioactive compounds, this scaffold can mimic endogenous structures or provide a rigid framework to orient other functional groups for optimal interaction with biological targets.

Table 1: Potential Synthetic Transformations Utilizing this compound

| Transformation | Reagents and Conditions | Potential Product Class |

| N-Acylation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | Amides, peptides |

| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Secondary and tertiary amines |

| Imine Formation | Aldehydes, ketones | Schiff bases, precursors to other amines |

| Metal-Catalyzed Cross-Coupling | Palladium or copper catalysts with boronic acids, stannanes, etc. | Functionalized diarylmethylamines |

| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Rhodium, Ruthenium) | Enantioenriched amines |

Integration into Advanced Functional Materials and Supramolecular Architectures

The unique structural and electronic properties of this compound make it an attractive candidate for incorporation into advanced functional materials and supramolecular assemblies. The diarylmethylamine core can act as a rigid structural unit, while the peripheral halogen substituents can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which are crucial for the self-assembly of ordered structures.

In the realm of coordination polymers and metal-organic frameworks (MOFs), the amine functionality can be utilized as a ligand to coordinate with metal centers. The resulting materials could exhibit interesting properties, such as porosity for gas storage and separation, or catalytic activity. The fluorinated and chlorinated phenyl rings can influence the packing of the framework and introduce specific functionalities within the pores.

Moreover, diarylmethylamine derivatives can be incorporated into polymeric structures, either as part of the main chain or as pendant groups. These polymers may possess unique optical or electronic properties due to the presence of the aromatic rings. The polarity and potential for hydrogen bonding introduced by the amine and halogen groups can also influence the polymer's solubility, thermal stability, and mechanical properties.

Development of this compound as a Chemical Probe for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes within living cells. The diarylmethylamine scaffold can be derivatized to create novel fluorescent probes with tailored properties. The inherent hydrophobicity of the diarylmethyl core can facilitate cell membrane permeability, allowing the probe to access intracellular targets.

By attaching a fluorophore to the this compound backbone, it is possible to develop probes for cellular imaging. The specific substitution pattern on the phenyl rings can be fine-tuned to modulate the photophysical properties of the probe, such as its excitation and emission wavelengths, quantum yield, and sensitivity to the local environment. For instance, the fluorine atoms can enhance the photostability of the fluorophore.

Furthermore, the amine group can be functionalized with a reactive group that can selectively bind to a specific biomolecule of interest, such as an enzyme or a receptor. This would allow for the targeted labeling and visualization of these biomolecules in their native cellular context. The development of such "turn-on" or "ratiometric" probes, where the fluorescence signal changes upon binding to the target, would be particularly valuable for quantitative biological studies.

Unexplored Synthetic Avenues and Optimization Challenges for Scalable Production

While the synthesis of diarylmethylamines is well-established, there remain unexplored avenues and optimization challenges for the scalable production of this compound, particularly in an enantiomerically pure form.

A significant challenge lies in the asymmetric synthesis of this compound. The development of highly stereoselective methods for the preparation of single enantiomers is crucial for its application in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. Strategies such as asymmetric hydrogenation of the corresponding imine or the use of chiral auxiliaries are promising approaches that require further optimization for large-scale production.

Table 2: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Disadvantages |

| Reductive Amination of a Diaryl Ketone | Readily available starting materials | Often produces a racemic mixture |

| Grignard Addition to an Imine | Can be diastereoselective with a chiral auxiliary | Requires stoichiometric use of organometallic reagents |

| Asymmetric Hydrogenation of an Imine | Potentially highly enantioselective, catalytic | Requires specialized chiral catalysts and high-pressure equipment |

| Biocatalytic Transamination | Potentially highly enantioselective, mild conditions | Substrate scope of enzymes can be limited |

Emerging Research Opportunities for Diarylmethylamine Scaffolds in Interdisciplinary Fields

The versatility of the diarylmethylamine scaffold opens up a wide range of emerging research opportunities in various interdisciplinary fields. The ability to systematically modify the substitution pattern on the aryl rings allows for the fine-tuning of the molecule's properties for specific applications.

In materials science, the incorporation of diarylmethylamine units into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), could lead to novel materials with improved performance. The electronic properties of the diarylmethylamine core can be modulated to control charge transport and luminescence.

In the field of catalysis, chiral diarylmethylamines can serve as ligands for transition metal catalysts, enabling new asymmetric transformations. The rigid backbone of the diarylmethylamine can create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in catalytic reactions.

Furthermore, in medicinal chemistry, the diarylmethylamine scaffold will continue to be a valuable platform for the discovery of new therapeutic agents. By exploring novel substitution patterns and incorporating the scaffold into larger, more complex molecules, researchers can develop new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (4-chlorophenyl)(3,4-difluorophenyl)methanamine?

- Methodological Answer : A transition metal-free catalytic reduction approach using HBPin (pinacolborane) in dry toluene with an abnormal N-heterocyclic carbene (NHC)-based potassium catalyst (2 mol%) can reduce primary amides to amines. For example, (4-chlorophenyl)methanamine was synthesized in 97% yield from 4-chlorobenzamide under these conditions . Adapting this method for the target compound would involve substituting the benzamide precursor with a suitably substituted amide derivative.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of / NMR to confirm substituent positions and amine proton integration. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) can assess purity (>95% recommended for research use). Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak matching the exact mass (e.g., calculated for : 257.04 g/mol). Reference analogous characterization in triazolo-pyrazine derivatives .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store as a hydrochloride salt (if hygroscopic) in a sealed, desiccated environment at 2–8°C. Avoid prolonged exposure to light, as aryl chlorides and fluorides may undergo photodegradation. For liquid amines, inert gas purging (argon/nitrogen) is advised to prevent oxidation .

Q. What safety precautions are necessary during handling?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. The compound may release toxic fumes (e.g., HCl) if heated. Refer to SDS data for analogous amines, which highlight risks of skin corrosion (H314) and respiratory irritation. Neutralize waste with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Screen solvents (e.g., THF vs. toluene) to enhance borane-amide interaction. Catalyst loading (1–5 mol%) and temperature (80–120°C) gradients can identify optimal turnover. For example, increasing HBPin stoichiometry (4 equiv vs. 2 equiv) improved reduction efficiency in similar systems . Monitor reaction progress via TLC (silica, ethyl acetate/hexane) or in situ FTIR for borane consumption.

Q. What analytical challenges arise in distinguishing stereoisomers or regioisomers of this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB-N3) can resolve enantiomers. For regioisomers, -NMR is critical due to distinct chemical shifts for 3,4-difluorophenyl vs. 2,4-difluorophenyl substituents (e.g., δ = -115 ppm vs. -120 ppm in CDCl) . X-ray crystallography may be required for absolute configuration determination .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the amine group, predicting nucleophilicity for derivatization. Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., opioid or serotonin receptors) can prioritize substituents. For example, pyrazolo-isoquinoline analogs showed biased opioid receptor agonism when methoxy groups were introduced .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies?

- Methodological Answer : Cross-validate bioassay results (e.g., IC) using orthogonal methods (SPR vs. fluorescence polarization). For SAR contradictions, synthesize and test intermediate analogues (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate electronic vs. steric effects. Reference triazolo-pyrazine SAR studies, where tert-butyl groups improved metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products